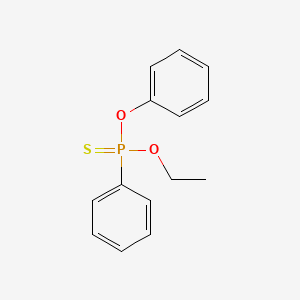

O-Ethyl O-phenyl phenylphosphonothioate

Description

O-Ethyl O-phenyl phenylphosphonothioate (commonly abbreviated as EPN, CAS No. 2104-64-5) is an organophosphorus compound with the chemical formula C₁₄H₁₄NO₃PS. It is classified as a phosphonothioate ester, characterized by a central phosphorus atom bonded to an ethyl group, a phenyl group, a 4-nitrophenyl group, and a sulfur atom in the thiophosphate configuration . EPN has historically been used as an insecticide and acaricide, targeting pests in cotton, vegetables, and fruit crops. Its mode of action involves inhibition of acetylcholinesterase (AChE), leading to neurotoxic effects in insects and mammals .

EPN’s stereochemistry is notable: the phosphorus atom serves as a chiral center, enabling the existence of enantiomers. However, commercial formulations are racemic mixtures, as enantiopure production remains economically unviable . Metabolism studies in mammals highlight its conversion to the oxygen analog O-ethyl O-(4-nitrophenyl) phenylphosphonate (EPN oxon), a more potent AChE inhibitor, via hepatic microsomal cytochrome P-450 enzymes .

Properties

IUPAC Name |

ethoxy-phenoxy-phenyl-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15O2PS/c1-2-15-17(18,14-11-7-4-8-12-14)16-13-9-5-3-6-10-13/h3-12H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHWWFOWUPGNNEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=S)(C1=CC=CC=C1)OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15O2PS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60632326 | |

| Record name | O-Ethyl O-phenyl phenylphosphonothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60632326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57856-13-0 | |

| Record name | O-Ethyl O-phenyl phenylphosphonothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60632326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Comparison with Structurally Similar Organophosphorus Compounds

Structural and Functional Group Analysis

The table below compares EPN with key analogs based on substituents and functional groups (derived from ):

| Compound Name (Common/CAS) | R₁ (O-Substituent) | R₂ (O-Substituent) | Thiophosphate Configuration | Key Modifications vs. EPN |

|---|---|---|---|---|

| EPN (2104-64-5) | 4-Nitrophenyl | Ethyl | Phosphonothioate | Reference compound |

| Leptophos (21609-90-5) | 2,5-Dichloro-4-bromophenyl | Methyl | Phosphonothioate | Bromine and chlorine substituents |

| Cyanofenphos (13067-93-1) | 4-Cyanophenyl | Ethyl | Phosphonothioate | Cyano group instead of nitro |

| Parathion (56-38-2) | 4-Nitrophenyl | Diethyl | Phosphorothioate | Ethyl groups on phosphate backbone |

| Desbromoleptophos (N/A) | 2,5-Dichlorophenyl | Methyl | Phosphonothioate | Lacks bromine substituent |

Key Observations :

- Electron-Withdrawing Groups: EPN’s 4-nitrophenyl group enhances electrophilicity at the phosphorus center, facilitating AChE inhibition. Cyanofenphos replaces the nitro group with a cyano group, reducing oxidative activation requirements .

- Steric Effects: Leptophos’ bulky bromine and chlorine substituents increase environmental persistence but reduce metabolic turnover compared to EPN .

- Backbone Differences : Parathion, a phosphorothioate (P=S), lacks the phenylphosphonate moiety, altering target specificity and degradation kinetics .

Metabolic and Toxicological Profiles

Table 2: Comparative Metabolism and Toxicity

Key Findings :

Environmental Persistence and Exposure Risks

- EPN : Detected in cave ecosystems (e.g., Shell Mountain) due to historical agricultural use, with a half-life of 1.5 days in mammalian dermal applications .

- Leptophos : Banned globally due to bioaccumulation and avian toxicity; persists in sediments for decades .

- Parathion: Rapid degradation in aerobic soils (t₁/₂ = 1–7 days) but highly toxic to non-target species .

Stereochemical Considerations

EPN’s enantiomers exhibit differential biological activity. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.